

# The Pharmacokinetics and Pharmacodynamics of Oral Sulopenem Etzadroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sulopenem** etzadroxil, a prodrug of the penem antibacterial **sulopenem**, represents a significant development in the oral treatment of urinary tract infections (UTIs), particularly those caused by multidrug-resistant bacteria.[1][2] Developed by Iterum Therapeutics, it is formulated as a bilayer tablet containing 500 mg of **sulopenem** etzadroxil and 500 mg of probenecid.[3][4] Probenecid, a renal tubular transport inhibitor, is co-administered to increase the systemic exposure of the active moiety, **sulopenem**.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this novel oral antibiotic combination.

#### **Pharmacokinetics**

Oral **sulopenem** etzadroxil is rapidly hydrolyzed by intestinal esterases to release the active drug, **sulopenem**.[1] The pharmacokinetic profile of **sulopenem** has been characterized in healthy subjects and in specific patient populations.

#### **Absorption and Bioavailability**

Following oral administration, both **sulopenem** and probenecid are absorbed from the intestinal tract.[5] The presence of food enhances the oral bioavailability of **sulopenem**.[5][6]



Table 1: Pharmacokinetic Parameters of **Sulopenem** and Probenecid Following Single Oral Administration of ORLYNVAH<sup>™</sup> (500 mg **sulopenem** etzadroxil/500 mg probenecid) in Healthy Subjects[3][5][7][8]

| Parameter                                  | Sulopenem<br>(Fasted) | Sulopenem<br>(Fed - High-Fat<br>Meal) | Probenecid<br>(Fasted) | Probenecid<br>(Fed - High-Fat<br>Meal) |
|--------------------------------------------|-----------------------|---------------------------------------|------------------------|----------------------------------------|
| Cmax (ng/mL)                               | 1170 - 1774           | 1690 - 1870                           | -                      | -                                      |
| Tmax (hr)                                  | 1                     | 2                                     | 3                      | 2                                      |
| AUC (hr*ng/mL)                             | 3683 - 3953           | 4545 - 6397                           | -                      | -                                      |
| Half-life (t1/2)<br>(hr)                   | 1.18                  | 1.28                                  | 2.93                   | 3.83                                   |
| Oral<br>Bioavailability                    | 40%                   | 64%                                   | -                      | -                                      |
| Apparent Volume of Distribution (Vd/F) (L) | 134                   | 92.09                                 | 8.81                   | 11.94                                  |

#### **Distribution**

The apparent volume of distribution of **sulopenem** is influenced by food intake, decreasing from 134 L in the fasted state to 92.09 L after a high-fat meal.[5]

#### **Metabolism and Excretion**

**Sulopenem** etzadroxil is a prodrug that is first hydrolyzed to the active **sulopenem**.[9] **Sulopenem** is then further metabolized through hydrolysis and dehydrogenation into two inactive metabolites, M1a and M1b.[9][10] Following a single radiolabeled dose, approximately 44.3% of the radioactivity was recovered in the feces (with 26.9% as unchanged **sulopenem**) and 40.8% in the urine (with 3.1% as unchanged **sulopenem**).[5][9]

#### **Renal Impairment**



**Sulopenem** plasma concentrations are increased in patients with mild, moderate, and severe renal impairment.[3][5] However, dosage adjustments are not currently recommended for patients with a creatinine clearance (CrCl) of 15 mL/min or greater.[5] The use of **sulopenem** etzadroxil/probenecid is not recommended in patients with a CrCl of less than 15 mL/min or those on hemodialysis.[3][5]

### **Pharmacodynamics**

The bactericidal activity of **sulopenem** is attributed to the inhibition of bacterial cell wall synthesis.[2][9]

#### **Mechanism of Action**

**Sulopenem**, a β-lactam antibiotic, exerts its effect by binding to penicillin-binding proteins (PBPs) in bacteria.[9][10] This binding inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In Escherichia coli, **sulopenem** shows a high binding affinity for PBP2.[3][9]





Click to download full resolution via product page

Mechanism of Action of Oral **Sulopenem** Etzadroxil with Probenecid.

#### **Pharmacodynamic Index**

Similar to other β-lactam antibiotics, the key pharmacodynamic index that correlates with the efficacy of **sulopenem** is the percentage of time that the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism (%T>MIC). [3][9][11] In vitro studies have shown that a median free-drug %T>MIC of 40.9%, 50.2%, and 62.6% is associated with net bacterial stasis, and 1- and 2-log10 CFU reductions, respectively. [11]

#### **In Vitro Activity**

**Sulopenem** demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that produce



extended-spectrum β-lactamases (ESBLs).[1][2]

Table 2: In Vitro Activity of **Sulopenem** Against Urinary Isolates of Escherichia coli[12]

| Organism         | Number of Isolates | MIC Range<br>(μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|------------------|--------------------|----------------------|---------------|---------------|
| Escherichia coli | 539                | 0.015 - 0.12         | 0.03          | 0.03          |

#### **Experimental Protocols**

The clinical development of oral **sulopenem** etzadroxil has been supported by a series of Phase 1, 2, and 3 clinical trials. The methodologies employed in these key studies are summarized below.

# Phase 3 Clinical Trial for Uncomplicated Urinary Tract Infections (uUTI) - (SURE 1 Trial - NCT03354598)[13][14] [15][16]

- Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study.[13][14]
- Objective: To compare the efficacy and safety of oral sulopenem etzadroxil/probenecid with oral ciprofloxacin for the treatment of uUTI in adult women.[13]
- Patient Population: Adult women with a clinical diagnosis of uUTI.[15]
- Treatment Arms:
  - Sulopenem etzadroxil 500 mg/probenecid 500 mg orally twice daily for 5 days.[13][14]
  - Ciprofloxacin 250 mg orally twice daily for 3 days, with a matched placebo for the remaining 2 days to maintain blinding.[13][14]
- Primary Endpoint: Overall success (a combination of clinical and microbiological success) at the test-of-cure visit.[13]





Click to download full resolution via product page

Workflow of the Phase 3 SURE 1 Clinical Trial.



#### In Vitro Pharmacodynamic Model[11][17]

- Model: One-compartment in vitro infection model.[11]
- Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of sulopenem against a panel of Enterobacterales.[11]
- Methodology:
  - Clinically relevant Enterobacterales isolates were exposed to sulopenem regimens simulating various free-drug %T>MIC values.[11]
  - Dose-fractionation and dose-ranging studies were conducted to identify the PK-PD index most associated with efficacy and the magnitude of this index required for different levels of bacterial reduction.[11]

#### Conclusion

Oral **sulopenem** etzadroxil, in combination with probenecid, offers a promising therapeutic option for uncomplicated urinary tract infections, particularly in an era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by enhanced oral bioavailability with food and the exposure--boosting effect of probenecid, coupled with its potent in vitro activity against common uropathogens, underscores its clinical potential. The pharmacodynamic parameter of %T>MIC is a critical determinant of its efficacy. The robust clinical trial program has provided essential data on its clinical utility and safety profile. This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this novel oral antibiotic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Sulopenem Etzadroxil/Probenecid PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Oral Sulopenem Etzadroxil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682530#pharmacokinetics-and-pharmacodynamics-of-oral-sulopenem-etzadroxil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com